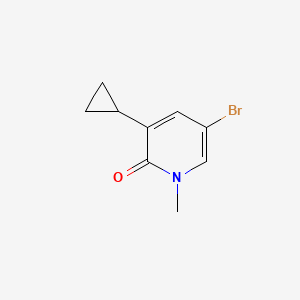
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride is a chemical compound with the molecular formula C12H21ClN4O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the ethoxy group at the 6-position. The piperidine ring is then attached to the pyrimidine ring at the 4-position. Finally, the amine group is introduced, and the compound is converted to its hydrochloride salt form .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Common reagents used in the synthesis include ethyl iodide, piperidine, and hydrochloric acid .
Chemical Reactions Analysis
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride can be compared with other similar compounds, such as:
- 1-(6-Methoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
- 1-(6-Ethyl-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
- 1-(6-Propoxy-pyrimidin-4-yl)-piperidin-4-ylamine hydrochloride
These compounds share similar structures but differ in the substituents attached to the pyrimidine ring. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H19ClN4O |
|---|---|
Molecular Weight |
258.75 g/mol |
IUPAC Name |
1-(6-ethoxypyrimidin-4-yl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-16-11-7-10(13-8-14-11)15-5-3-9(12)4-6-15;/h7-9H,2-6,12H2,1H3;1H |
InChI Key |
MJNIEGMLWUMECR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCC(CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine hydrochloride](/img/structure/B12329169.png)
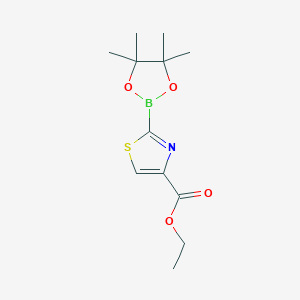
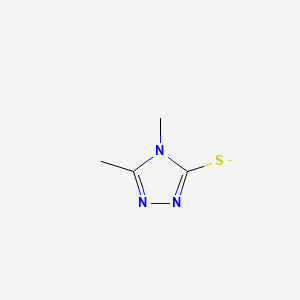
![Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-](/img/structure/B12329189.png)
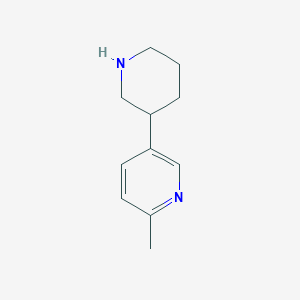
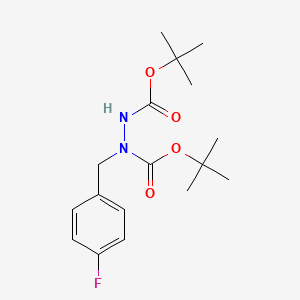
![(2R,3S,4E,5S)-3-(3,5-dichlorophenoxy)-2-[(3,5-dichlorophenoxy)methyl]-4-(fluoromethylidene)-5-methoxyoxolane](/img/structure/B12329204.png)
![[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methanol](/img/structure/B12329205.png)
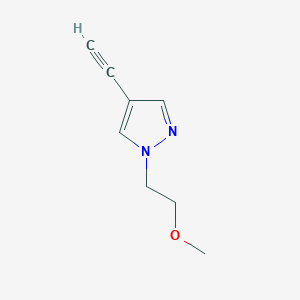
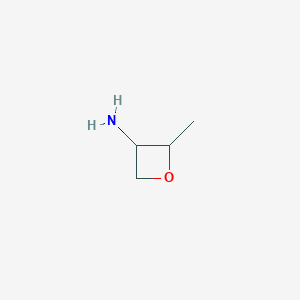

![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![2-Pyridinemethanamine, N-[2-(diphenylphosphino)ethyl]-](/img/structure/B12329239.png)
